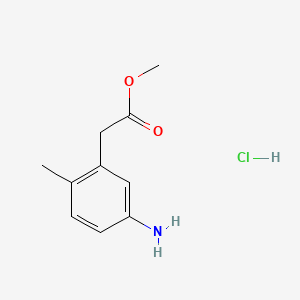![molecular formula C24H25NO4 B14014143 N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide CAS No. 54170-03-5](/img/structure/B14014143.png)
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXYPHENYL)ETHYL]-4-(PHENYLMETHOXY)- is a complex organic compound known for its unique chemical structure and properties. This compound features a benzeneacetamide core with various functional groups, including hydroxy, methoxy, and phenylmethoxy groups, which contribute to its diverse reactivity and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXYPHENYL)ETHYL]-4-(PHENYLMETHOXY)- typically involves multi-step organic reactions. One common approach is the condensation of benzeneacetic acid derivatives with appropriate amines under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXYPHENYL)ETHYL]-4-(PHENYLMETHOXY)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetone derivatives, while reduction can produce benzeneethanol derivatives.
Applications De Recherche Scientifique
BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXYPHENYL)ETHYL]-4-(PHENYLMETHOXY)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mécanisme D'action
The mechanism of action of BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXY-PHENYL)ETHYL]-4-(PHENYLMETHOXY)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways and effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetamide: A simpler analog with fewer functional groups.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Shares some structural similarities but differs in functional groups and reactivity.
Uniqueness
BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXY-PHENYL)ETHYL]-4-(PHENYLMETHOXY)- stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
54170-03-5 |
|---|---|
Formule moléculaire |
C24H25NO4 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25NO4/c1-28-23-15-19(9-12-22(23)26)13-14-25-24(27)16-18-7-10-21(11-8-18)29-17-20-5-3-2-4-6-20/h2-12,15,26H,13-14,16-17H2,1H3,(H,25,27) |
Clé InChI |
NEYHHNWLRYDUCA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


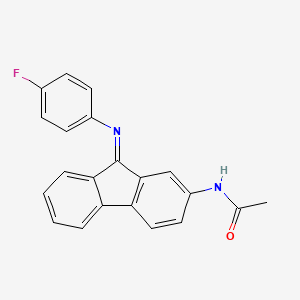
![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)

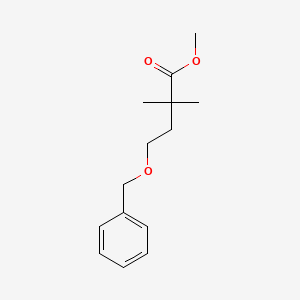
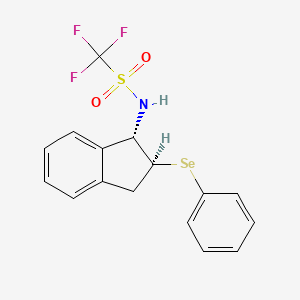

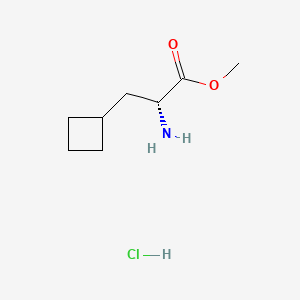
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B14014120.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
